CYP3A4/5 Inhibition Potency: ~6-Fold Greater Than a 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide Analog
In a human liver microsome assay using midazolam as the CYP3A4/5 probe substrate, 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole exhibited an IC50 of 5.50 × 10³ nM (5.5 µM) . By comparison, a structurally related 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide derivative (BDBM21358) tested in the same enzyme system (CYP3A4, human liver microsomes, cocktail substrate method) displayed a substantially weaker IC50 of 3.30 × 10⁴ nM (33 µM) .
| Evidence Dimension | CYP3A4/5 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 µM (5.50 × 10³ nM) |
| Comparator Or Baseline | 2-(1-({6-chloroimidazo[2,1-b][1,3]thiazole-5-}sulfonyl)piperidin-4-yl)ethyl acetate (BDBM21358); IC50 = 33 µM (3.30 × 10⁴ nM) |
| Quantified Difference | Target compound is ~6.0-fold more potent as a CYP3A4/5 inhibitor than the chlorinated analog |
| Conditions | Target: Human liver microsomes, midazolam substrate, 30 min preincubation. Comparator: Human liver microsomes, cocktail of probe substrates, pH 7.4, 2°C. Note: Different probe substrates used; cross-study comparison carries caveats. |
Why This Matters
Higher CYP3A4/5 inhibition potency indicates a greater potential for drug–drug interactions, which is a critical parameter for prioritizing compounds in early drug discovery or for designing analogs with reduced CYP liability.
- [1] BindingDB Entry BDBM50538344. Affinity Data: IC50 5.50E+3 nM. Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 (accessed 2026-04-30). View Source
- [2] BindingDB PrimarySearch_ki for BDBM21358. Affinity Data: IC50 3.30E+4 nM. Cytochrome P450 3A4 inhibition in human liver microsomes. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Cytochrome+P450+3A4&reactant2=BDBM21358&column=ki&startPg=0&Increment=50&submit=Search (accessed 2026-04-30). View Source
